N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a chromeno[4,3-d]thiazole core fused to a piperidine-4-carboxamide scaffold substituted with a thiophen-2-ylsulfonyl group. Its synthesis likely involves coupling reactions between a chromeno-thiazole intermediate and a sulfonylated piperidine derivative, as inferred from analogous procedures in related compounds (e.g., sulfonamide coupling in and ) .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c24-19(13-7-9-23(10-8-13)30(25,26)17-6-3-11-28-17)22-20-21-18-14-4-1-2-5-15(14)27-12-16(18)29-20/h1-6,11,13H,7-10,12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMVVYEPZTVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a chromone scaffold have been known to exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit potent anti-inflammatory activities.
Biochemical Pathways
Given the anti-inflammatory activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation and immune response.
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activities, suggesting that this compound may also have similar effects.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines chromene, thiazole, thiophene, and piperidine moieties, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 461.6 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S₃ |
| Molecular Weight | 461.6 g/mol |
| CAS Number | 899732-11-7 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of thiazole and chromene can inhibit the growth of various bacterial strains. For instance, compounds containing the thiazole moiety have been reported to have activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating moderate to strong antibacterial effects .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets for treating conditions like Alzheimer's disease and urinary tract infections, respectively. The reported IC50 values for AChE inhibition range from 10 μM to 18 μM for related compounds .
Antiproliferative Effects
The antiproliferative activity of this compound has been explored in cancer research. Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. In vitro assays have indicated promising results against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The compound is thought to bind to key amino acids within enzyme active sites or receptor binding pockets, disrupting normal function and leading to therapeutic outcomes. For instance, studies on related thiazole derivatives indicate that they interact with amino acids such as Serine and Tyrosine in enzyme active sites, leading to inhibition of enzymatic activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, a compound structurally similar to this compound was tested against multiple bacterial strains. The results indicated significant inhibition at concentrations below 10 μM, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of piperidine derivatives found that compounds featuring sulfonamide groups exhibited strong AChE inhibition with IC50 values ranging from 5 μM to 15 μM. These findings suggest that this compound may similarly inhibit AChE and could be beneficial in treating neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Research indicates that N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits several promising biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies have indicated that derivatives of chromeno-thiazoles can induce senescence in cancer cells, enhancing the effectiveness of existing therapies .
- Antimicrobial Activity : Compounds with similar structures have been reported to possess significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The presence of the thiazole and thiophene moieties suggests potential anti-inflammatory activity, which is an area of active research .
Case Studies
Several studies have documented the applications of similar compounds with chromeno-thiazole structures:
- Anticancer Research : A study highlighted the efficacy of chromeno-thiazole derivatives in inducing senescence in melanoma cells without significant cytotoxicity to normal cells. This approach may lead to new treatments for melanoma by targeting specific cellular pathways .
- Antimicrobial Testing : Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens, showing promising results that warrant further investigation .
- Inflammation Studies : Research has demonstrated that certain derivatives exhibit anti-inflammatory effects in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Sulfonyl Group Variations
The thiophen-2-ylsulfonyl substituent in the target compound contrasts with phenylsulfonyl derivatives bearing halogen, methyl, or methoxy groups (e.g., 4–20 to 4–26 in ) . Electron-withdrawing groups (e.g., halogens in 4–10, 4–11) may enhance metabolic stability, while electron-donating groups (e.g., methoxy in 4–23) could improve solubility .
Table 2: Sulfonyl Group Impact on Properties
Piperidine Carboxamide Substituents
The piperidine-4-carboxamide group is a common feature in multitarget inhibitors (e.g., and ). Variations in the amine component (e.g., pyrimidin-2-ylpiperidine in Compound 58, ) influence steric bulk and hydrogen-bonding capacity . The target compound’s unsubstituted piperidine may offer conformational flexibility, whereas bulky substituents (e.g., tetrahydronaphthalen-1-yl in Compounds 59–60, ) could restrict rotational freedom .
Table 3: Piperidine Substituent Effects
Key Contrasts and Implications
- Structural Flexibility: The target compound’s chromeno-thiazole core and thiophen-2-ylsulfonyl group may offer unique binding modes compared to benzo-thiazole or phenylsulfonyl analogs.
- Synthetic Accessibility: Lower yields in chromeno-thiazole derivatives (e.g., 24% in Compound 61, ) suggest synthetic challenges versus higher-yielding benzo-thiazole systems (72% in 4–12, ) .
- Therapeutic Potential: While highlights piperidine-carboxamide derivatives as SARS-CoV-2 inhibitors, the target compound’s fused heterocycle may broaden its applicability to oncology or pain management (as in ) .
Q & A
Q. Critical Parameters :
| Step | Solvent | Temperature | Catalyst/Yield |
|---|---|---|---|
| Chromeno-thiazole | Ethanol | Reflux (80°C) | p-TSA, 65% |
| Amide coupling | DMF | RT to 50°C | HATU, 72% |
| Sulfonylation | DCM | 0–5°C | K₂CO₃, 85% |
Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC (>98%) .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for chromeno-thiazole and thiophene) and aliphatic signals (δ 2.5–4.0 ppm for piperidine). Compare experimental shifts with DFT-calculated spectra .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) for absolute configuration .
- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>95%) .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural analogs:
Q. Example Protocol :
- Prepare stock solutions in DMSO (10 mM).
- Dose-response curves (0.1–100 µM) in triplicate.
- Normalize data to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of derivatives?
Answer:
- Core modifications : Replace chromeno-thiazole with benzo[d]thiazole or pyrimidine to assess scaffold flexibility .
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the thiophene sulfonyl moiety to study electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. Key Findings from Analog Studies :
| Derivative | Modification | IC50 (EGFR) | Reference |
|---|---|---|---|
| 4–9 () | 3-Fluorophenyl sulfonyl | 0.8 µM | |
| Compound 58 () | Pyrimidin-2-yl piperidine | 1.2 µM |
Advanced: How can computational modeling predict bioavailability and target interactions?
Answer:
- Physicochemical properties : Calculate logP (2.5–3.5), polar surface area (<140 Ų), and solubility (ALOGPS) to assess drug-likeness .
- Molecular dynamics (MD) : Simulate binding stability in water-lipid bilayers (GROMACS) to predict membrane permeability .
- ADMET prediction : Use SwissADME or ADMETLab to estimate hepatic clearance (>20 mL/min/kg) and CYP inhibition risks .
Case Study : Chromeno-pyrimidine analogs showed 78% oral bioavailability in rat models due to optimal logP (3.1) and low P-gp efflux .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 instead of HeLa) and incubation times .
- Control for purity : Re-test compounds with HPLC-confirmed purity (>98%) to exclude impurity-driven artifacts .
- Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition profiles) using hierarchical clustering to identify outliers .
Example : Discrepancies in IC50 values for thiazole derivatives were traced to differences in ATP concentrations (10 µM vs. 100 µM) in kinase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
